Product packaging for methyl (E)-octadec-10-enoate(Cat. No.:CAS No. 13481-95-3)

methyl (E)-octadec-10-enoate

Cat. No.: B080789
CAS No.: 13481-95-3
M. Wt: 296.5 g/mol
InChI Key: HHZIOLLKZWLCOX-MDZDMXLPSA-N
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Description

Contextualization within Unsaturated Fatty Acid Methyl Esters Research

Unsaturated fatty acid methyl esters (FAMEs) are a broad class of molecules derived from the esterification of fatty acids from natural sources like vegetable oils and animal fats. nih.gov They are fundamentally important in oleochemistry and serve as key subjects in various research domains.

Much of the research in this area has concentrated on highly abundant FAMEs such as methyl oleate (B1233923) (the cis-9 isomer) and methyl elaidate (B1234055) (the trans-9 isomer). semanticscholar.orgrjptonline.orgatamanchemicals.com These compounds are widely used as reference standards in gas chromatography and as precursors or intermediates in the synthesis of detergents, emulsifiers, lubricants, and other industrial products. semanticscholar.orgatamanchemicals.com Research into FAMEs often involves chemical modifications, such as epoxidation or cross-metathesis reactions, to create new molecules with specific functionalities. nih.gov

The study of methyl (E)-octadec-10-enoate fits within this broader context but represents a more specialized area of inquiry. Its significance comes from its specific isomeric structure—the position and trans configuration of the double bond—which can lead to distinct physical properties and biological activities compared to other C18:1 FAMEs.

Significance in Contemporary Chemical and Biological Research

Recent scientific investigations have highlighted this compound as a significant bioactive compound, particularly through its identification in various natural extracts using Gas Chromatography-Mass Spectrometry (GC-MS).

A notable study on the hydroethanolic extract of Hibiscus sabdariffa (Roselle) calyces identified this compound as the primary volatile component, constituting a remarkable 59.23% of the total identified compounds. nih.gov The study linked the potent antibacterial and antioxidant properties of the extract to its high concentration of this and other fatty acid esters. nih.gov Molecular docking simulations further suggested that this compound could interact with key bacterial enzymes, indicating a potential mechanism for its antibacterial effects. nih.gov

Further research has corroborated the antimicrobial potential of this compound. It has been identified as a major bioactive constituent in the plant Thesium humile, where it was associated with antibacterial, antifungal, antioxidant, and cholesterol-lowering properties. jmaterenvironsci.com In another study, leaf extracts of Jatropha curcas containing 10-octadecenoic acid methyl ester were reported to have antimicrobial activity. nih.gov The fixed oil extracted from the toad Rhinella jimi also contains this compound, which is believed to contribute to the oil's observed antimicrobial effects against various bacteria and fungi, including Candida krusei. tandfonline.com

These findings underscore the growing significance of this compound as a natural product with promising pharmacological activities. The recurring identification of this specific FAME in extracts with demonstrated bioactivity suggests its potential as a lead compound for further investigation in pharmaceutical and chemical research.

Table 2: Selected Research Findings on the Bioactivity of this compound

Source Organism Reported Biological Activity Research Focus
Hibiscus sabdariffa Antibacterial, Antioxidant nih.gov Identification as the major volatile component and in silico analysis of its interaction with bacterial enzymes. nih.gov
Thesium humile Antibacterial, Antifungal, Antioxidant, Cholesterol-lowering jmaterenvironsci.com Identification as a major component (27.45%) of a bioactive fraction from the plant extract. jmaterenvironsci.com
Rhinella jimi Antimicrobial (Antibacterial and Antifungal) tandfonline.com Identification in the fixed oil and evaluation of the oil's minimum inhibitory concentration against various microbes. tandfonline.com
Jatropha curcas Antimicrobial nih.gov Identification as a bioactive compound in leaf extracts with known antimicrobial properties. nih.gov
Tephrosia purpurea Antioxidant, Anticancer researchgate.net Listed as a fatty acid methyl ester contributing to the extract's overall bioactivity. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H36O2 B080789 methyl (E)-octadec-10-enoate CAS No. 13481-95-3

Properties

CAS No.

13481-95-3

Molecular Formula

C19H36O2

Molecular Weight

296.5 g/mol

IUPAC Name

methyl (E)-octadec-10-enoate

InChI

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h9-10H,3-8,11-18H2,1-2H3/b10-9+

InChI Key

HHZIOLLKZWLCOX-MDZDMXLPSA-N

SMILES

CCCCCCCC=CCCCCCCCCC(=O)OC

Isomeric SMILES

CCCCCCC/C=C/CCCCCCCCC(=O)OC

Canonical SMILES

CCCCCCCC=CCCCCCCCCC(=O)OC

Origin of Product

United States

Occurrence and Natural Sources of Methyl E Octadec 10 Enoate

Isolation from Plant Matrices

The occurrence of methyl (E)-octadec-10-enoate in the plant kingdom has been documented, although it is not as widespread as other common fatty acid esters.

Research has confirmed the presence of this compound in the plant Valeriana officinalis, commonly known as valerian. nih.gov This plant has a long history of traditional use, and its chemical composition has been the subject of extensive study. The identification of this specific fatty acid ester contributes to the broader understanding of valerian's complex phytochemical profile.

Table 1: Plant Species Containing this compound

Plant Species Family Common Name Reference

In Valeriana officinalis, the relevant plant part for the isolation of many of its characteristic compounds is the root (radix). europa.eu Various types of extracts are produced from the valerian root for medicinal and research purposes. These include aqueous, hydroalcoholic (ethanol or methanol), and tinctures. europa.eu While the presence of this compound has been reported in the plant, detailed studies specifying its concentration across these different extract types are not extensively documented in the available literature. nih.goveuropa.eu

Presence in Other Biological Systems

Beyond the plant kingdom, this compound and its close derivatives have been isolated from other natural sources, including amphibians and marine algae.

A significant finding is the identification of this compound in the fixed oil extracted from the skin of the toad Rhinella jimi. tandfonline.com In a chemical analysis of the oil's fatty acid methyl esters, this compound was a notable constituent, accounting for 29.8% of the identified esters. tandfonline.com

Furthermore, research into marine organisms has revealed the presence of similar structural motifs. While not the exact compound, hydroxylated derivatives have been isolated from the red alga Tricleocarpa jejuensis. Specifically, (E)-Methyl 9-hydroxyoctadec-10-enoate and (E)-Methyl 12-hydroxyoctadec-10-enoate were identified, indicating the biosynthesis of the (E)-octadec-10-enoate carbon skeleton within this marine species. nii.ac.jp

Table 2: Identification of this compound in Non-Plant Biological Systems

Species Kingdom Common Name Finding Reference
Rhinella jimi Animalia Toad Identified as a major component (29.8%) of fixed oil. tandfonline.com

Synthetic Methodologies and Chemical Preparation of Methyl E Octadec 10 Enoate

Chemical Synthesis Pathways

Conventional chemical synthesis provides robust and scalable methods for the preparation of methyl (E)-octadec-10-enoate. These pathways include direct esterification of the corresponding carboxylic acid, transesterification of triglycerides, and stereoselective reduction of acetylenic precursors.

Direct Esterification Approaches

Direct esterification, specifically the Fischer-Speier esterification, is a fundamental method for synthesizing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst. commonorganicchemistry.commasterorganicchemistry.com In this approach, (E)-octadec-10-enoic acid is reacted with an excess of methanol (B129727), which serves as both a reactant and the solvent, in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). researchgate.net The reaction is reversible, and to drive the equilibrium towards the formation of the methyl ester, water, a byproduct of the reaction, is typically removed. mdpi.comlidsen.comlidsen.com

The general reaction is as follows:

(E)-CH₃(CH₂)₆CH=CH(CH₂)₈COOH + CH₃OH ⇌ (E)-CH₃(CH₂)₆CH=CH(CH₂)₈COOCH₃ + H₂O

Key parameters influencing the yield of this compound include the reaction temperature, the molar ratio of methanol to the fatty acid, and the concentration of the acid catalyst. researchgate.netlidsen.com

Table 1: Representative Conditions for Direct Acid-Catalyzed Esterification

Parameter Condition Purpose
Catalyst Sulfuric Acid (H₂SO₄) To protonate the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.
Reactants (E)-octadec-10-enoic acid, Methanol Methanol acts as both the nucleophile and the solvent.
Molar Ratio Methanol : Fatty Acid (e.g., 5:1) A large excess of methanol shifts the equilibrium towards the product side. researchgate.net
Temperature 80°C To increase the reaction rate without significant degradation of the reactants or products. researchgate.net

| Reaction Time | 1-4 hours | Sufficient time to reach equilibrium or achieve a high conversion rate. researchgate.net |

Transesterification of Triglycerides

Transesterification is a widely used industrial process for the production of fatty acid methyl esters, commonly known as biodiesel, from triglycerides found in vegetable oils and animal fats. scielo.brmdpi.comresearchgate.net This method can be employed to produce this compound if the starting triglyceride contains residues of (E)-octadec-10-enoic acid. The process involves reacting the triglyceride with methanol in the presence of a catalyst, typically a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), or an alkoxide such as sodium methoxide (CH₃ONa). google.comcore.ac.uk

Table 2: Typical Parameters for Base-Catalyzed Transesterification

Parameter Condition Rationale
Catalyst Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) Provides a methoxide ion (CH₃O⁻) nucleophile for attacking the carbonyl carbon of the triglyceride. core.ac.uk
Reactants Triglyceride containing (E)-octadec-10-enoate moieties, Methanol Methanol is the alcohol source for the new ester.
Molar Ratio Methanol : Triglyceride (e.g., 6:1 to 12:1) An excess of methanol drives the reaction towards the products. mdpi.com
Temperature 50-100°C Optimizes the reaction rate while staying below the boiling point of methanol at atmospheric pressure. google.com

| Catalyst Conc. | 0.05-0.2 wt% of triglyceride | A sufficient amount to catalyze the reaction effectively. google.com |

Selective Hydrogenation of Acetylenic Precursors

A highly stereoselective method for the synthesis of trans-alkenes is the reduction of an alkyne. For the preparation of this compound, the precursor would be methyl octadec-10-ynoate. The reduction of the triple bond to a trans-double bond can be achieved using a dissolving metal reduction, classically with sodium metal in liquid ammonia at low temperatures (typically -33°C or lower). masterorganicchemistry.com

This reaction proceeds through a radical anion intermediate. The stereochemical outcome is controlled by the greater thermodynamic stability of the trans-vinylic radical intermediate compared to the cis-isomer. masterorganicchemistry.com

Table 3: Conditions for Dissolving Metal Reduction of an Alkyne

Reagents Conditions Mechanism Highlights

This method is particularly advantageous for achieving high stereoselectivity, yielding predominantly the (E)-isomer. masterorganicchemistry.com

Stereoselective Synthesis Strategies

Beyond the dissolving metal reduction of alkynes, other modern synthetic methods can be applied to achieve stereocontrol in the formation of the trans-double bond of this compound. While specific applications to this exact molecule may not be widely reported, general strategies for the stereoselective synthesis of E-alkenes are well-established. These can include transition-metal-catalyzed reactions that allow for the controlled formation of the trans-double bond from various precursors.

Emerging Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. Enzymatic catalysis, in particular, offers a promising alternative to traditional chemical synthesis due to its high selectivity, mild reaction conditions, and reduced environmental impact.

Enzymatic Esterification

Enzymatic esterification utilizes lipases as biocatalysts to mediate the reaction between a carboxylic acid and an alcohol. This method can be applied to the synthesis of this compound from (E)-octadec-10-enoic acid and methanol. Lipases are highly selective enzymes that can function in non-aqueous environments, making them suitable for ester synthesis. researchgate.net

Research on the substrate selectivity of various lipases has shown that certain enzymes exhibit a preference for trans-isomers of unsaturated fatty acids. Notably, lipases from Candida antarctica have been found to favor the esterification of elaidic acid (trans-9-octadecenoic acid) over its cis-isomer, oleic acid. nih.gov Specifically, Candida antarctica lipase (B570770) A has demonstrated a significantly higher reaction rate for the trans-isomer. nih.gov This suggests that this lipase would be a suitable biocatalyst for the selective synthesis of this compound.

The reaction is typically carried out under mild conditions, often at temperatures between 30-60°C, which helps to prevent the degradation of thermally sensitive compounds.

Table 4: Representative Parameters for Enzymatic Esterification

Parameter Condition Advantage
Biocatalyst Immobilized Candida antarctica Lipase A High selectivity for trans-isomers, reusability of the enzyme. nih.gov
Reactants (E)-octadec-10-enoic acid, Methanol Natural and readily available starting materials.
Solvent Organic solvent (e.g., hexane) or solvent-free Can be tailored to optimize enzyme activity and substrate solubility.
Temperature 30-60°C Mild conditions that preserve the integrity of the enzyme and substrates.

| Water Removal | Molecular sieves or vacuum | To shift the equilibrium towards ester formation. mdpi.com |

Biocatalytic Synthesis

The synthesis of this compound can be approached through biocatalytic methods, which employ enzymes as catalysts. These methods are gaining increasing attention as environmentally friendly alternatives to conventional chemical synthesis, often offering high selectivity and milder reaction conditions. Lipases are the most commonly used enzymes for the synthesis of fatty acid methyl esters (FAMEs) due to their ability to catalyze esterification and transesterification reactions.

Biocatalytic synthesis of this compound can be achieved primarily through two lipase-catalyzed pathways:

Esterification of (E)-octadec-10-enoic acid: This method involves the direct reaction of the free fatty acid, (E)-octadec-10-enoic acid, with methanol.

Transesterification of triglycerides: In this approach, an oil or fat containing (E)-octadec-10-enoate in its triglyceride structure is reacted with methanol to produce the corresponding methyl ester.

A significant challenge in the synthesis of specific isomers is the ability of the biocatalyst to differentiate between geometric isomers. Research on the substrate selectivity of various lipases towards cis and trans isomers of octadecenoic acid has shown that certain enzymes exhibit a preference for the trans configuration. Notably, lipases from Candida antarctica have been shown to favor the esterification of trans-9-octadecenoic acid (elaidic acid) over its cis-isomer (oleic acid). Specifically, Candida antarctica lipase A demonstrated a remarkable selectivity, esterifying the trans isomer about 15 times faster than the cis isomer nih.gov. This suggests that Candida antarctica lipase A could be a particularly effective biocatalyst for the synthesis of this compound.

While specific research on the biocatalytic synthesis of this compound is limited, the general conditions for lipase-catalyzed production of FAMEs from various feedstocks are well-established. Immobilized lipases are often preferred as they can be easily recovered and reused, improving the economic feasibility of the process. The choice of solvent, temperature, substrate molar ratio, and enzyme loading are critical parameters that need to be optimized to achieve high conversion yields.

The following table summarizes typical experimental conditions for the biocatalytic synthesis of FAMEs using various lipases, which can serve as a starting point for the development of a specific protocol for this compound.

BiocatalystReaction TypeSubstratesSolventTemperature (°C)Reaction Time (h)Yield (%)
Immobilized Candida antarctica lipase B (Novozym 435)TransesterificationCrude Pongamia Oil, MethanolSolvent-free-6091 tandfonline.com
Immobilized Candida antarctica lipase B (Novozym 435)EsterificationSunflower Acid Oil, Methanoln-Hexane401.563.6 researchgate.net
Rhizomucor miehei lipase (Lipozyme RM IM)InteresterificationCamellia Oil Methyl Esters, TriacetinSolvent-free402433.4 (FAME Conversion) mdpi.com
Candida rugosa lipaseTransesterificationSoybean Oil, Methanol----

Chemical Reactivity and Derivatization of Methyl E Octadec 10 Enoate

Reactions Involving the Carbon-Carbon Double Bond

The trans double bond is a key feature influencing the reactivity of methyl (E)-octadec-10-enoate, making it a substrate for addition reactions, oxidation, and metathesis. evitachem.com

The carbon-carbon double bond in this compound can be saturated through hydrogenation. This reaction involves the addition of hydrogen across the double bond, converting the unsaturated ester into its saturated counterpart, methyl stearate (B1226849). evitachem.com This transformation is typically achieved using metal catalysts, such as palladium on calcium carbonate, under a hydrogen atmosphere. evitachem.com The process effectively removes the point of unsaturation, leading to a molecule with a more linear and flexible hydrocarbon chain.

Table 1: Hydrogenation of this compound

Reactant Product Reagents/Catalyst Reaction Type

The double bond is susceptible to attack by various oxidizing agents, leading to a range of products, including epoxides, diols, aldehydes, and carboxylic acids. evitachem.comresearchgate.net

Epoxidation: This is a common reaction for unsaturated fatty esters. The Prilezhaev epoxidation, which uses peracids generated in situ from hydrogen peroxide and a carboxylic acid (like formic or acetic acid), is a classic method for converting the alkene into an epoxide (oxirane). researchgate.net For a related isomer, methyl oleate (B1233923), conversion to 9,10-epoxy methyl stearate has been achieved with high selectivity using hydrogen peroxide and a suitable catalyst. mdpi.com This reaction transforms the planar double bond into a three-membered oxirane ring.

Hydroxylation: The epoxide ring formed during epoxidation can be subsequently opened through hydrolysis to yield diols (dihydroxylation). For instance, the ring-opening of oleic acid epoxide can be a step in the synthesis of diol compounds. researchgate.net

Oxidative Cleavage: Under stronger oxidative conditions, the double bond can be cleaved, breaking the carbon chain. This reaction can yield aldehydes or, with further oxidation, carboxylic acids. evitachem.com A metal-free protocol using a combination of oxone and periodate (B1199274) in aqueous acetonitrile (B52724) has been shown to effectively cleave internal alkenes into carboxylic acids. researchgate.net In the case of this compound, cleavage at the C10=C11 bond would be expected to produce monomethyl azelate (methyl nonanedioate) and nonanal (B32974), which could be further oxidized to nonanoic acid. The oxidation of FAME epoxides has been shown to yield products of oxidative cleavage, such as nonanal and methyl 9-oxononanate. mdpi.com

Table 2: Representative Oxidation Reactions and Products

Reaction Type Reagents Intermediate Product Final Products
Epoxidation Hydrogen peroxide, formic/acetic acid researchgate.net Methyl 10,11-epoxyoctadecanoate -
Hydroxylation (Following epoxidation) H₂O/acid - Methyl 10,11-dihydroxyoctadecanoate

Olefin cross-metathesis is a powerful reaction for forming new carbon-carbon double bonds, catalyzed by transition metal complexes, most notably ruthenium-based catalysts like the Grubbs' catalysts. nih.govorganic-chemistry.org This reaction involves the "scrambling" and reforming of double bonds between two different alkene substrates. organic-chemistry.org

While studies often focus on the more common isomer, methyl oleate (cis-9-isomer), the principles apply to this compound. nih.govchemrxiv.org In a cross-metathesis reaction, this compound can react with another olefin to produce new, valuable molecules. For example, the cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate, using a ruthenium indenylidene catalyst, yields α,ω-difunctional compounds like methyl 11-acetoxyundec-9-enoate. nih.gov Self-metathesis is a competing reaction that produces octadec-9-ene and dimethyl octadec-9-enedioate from methyl oleate. nih.gov A similar self-metathesis of this compound would yield 10-eicosene and dimethyl eicos-10-enedioate.

Table 3: Exemplary Cross-Metathesis Reaction of a C18:1 Methyl Ester

Reactants Catalyst Type Key Products
Methyl oleate, cis-2-butene-1,4-diyl diacetate nih.gov Ruthenium indenylidene catalyst nih.gov Methyl 11-acetoxyundec-9-enoate, undec-2-enyl acetate (B1210297) nih.gov

Esterification and Transesterification Reactions

The methyl ester functional group of this compound can undergo nucleophilic acyl substitution.

Esterification: While this compound is already an ester, the term esterification more commonly refers to the formation of an ester from a carboxylic acid and an alcohol. google.com For example, methyl stearate is produced by the esterification of stearic acid with methanol (B129727) in the presence of an acid catalyst like sulfuric acid. google.com

Transesterification: This is the process of exchanging the alkoxy group of an ester with that of an alcohol. masterorganicchemistry.com It is a key reaction in the production of biodiesel. This compound can react with other alcohols (e.g., ethanol, propanol) in the presence of an acid or base catalyst to form a different ester (e.g., ethyl (E)-octadec-10-enoate, propyl (E)-octadec-10-enoate) and methanol. evitachem.commasterorganicchemistry.com Using the alcohol reactant as the solvent can help drive the equilibrium toward the desired product. masterorganicchemistry.com

Other Functional Group Transformations

Beyond the primary reactions at the double bond and ester group, other transformations can be envisioned, though specific examples for this compound are not widely documented.

Nitration: Direct nitration of simple fatty esters is not a common reaction. However, nitration has been performed on molecules containing a methyl ester group, such as N-(trifluoroacetyl)-L-tryptophan methyl ester, which yields nitro derivatives. researchgate.net This suggests that under specific conditions, derivatization involving nitration could be possible, although the reactivity of the double bond would likely lead to side reactions.

Derivatization via Epoxide Ring-Opening: The epoxide derivative, methyl 10,11-epoxyoctadecanoate, serves as a versatile intermediate. The oxirane ring can be opened by various nucleophiles to introduce new functional groups, leading to the synthesis of novel surface-active compounds and other functional derivatives. researchgate.net

Biological Roles and Interactions of Methyl E Octadec 10 Enoate in Non Medical Contexts

Role as a Model Compound in Lipid Metabolism Research

While methyl (E)-octadec-10-enoate itself is not extensively documented as a primary model compound, its close chemical relatives—trans-octadecenoic acid positional isomers and their esters—are utilized in lipid metabolism research to understand the physiological and biochemical differences between trans and cis fatty acids. For instance, methyl elaidate (B1234055), the methyl ester of trans-9-octadecenoic acid (elaidic acid), is commonly used as a reference standard in the gas chromatography analysis of fatty acids and their derivatives medchemexpress.com.

Research comparing trans and cis isomers of octadecenoic acid reveals significant metabolic differences. In studies using rat adipocytes, trans isomers of octadecenoic acid were shown to have catabolic effects, increasing lipolysis and inhibiting the conversion of glucose to cell lipid when compared to their cis counterpart, oleic acid nih.gov. These findings help explain observations of reduced fat accumulation in animals fed diets containing trans fats nih.gov.

Furthermore, the position of the double bond in trans-octadecenoic acid isomers influences their metabolic processing. A study in mice comparing the accumulation and catabolism of trans-9, trans-10, and trans-11 isomers of octadecenoic acid found that the trans-10 isomer had a significantly higher catabolic rate researchgate.net. Conversely, the trans-9 isomer showed the highest levels of accumulation in the heart researchgate.net. Such studies, which rely on specific isomers as research tools, are crucial for elucidating how the subtle differences in molecular structure between fatty acids like this compound and its isomers can lead to distinct metabolic outcomes and tissue distributions.

Influence on Cellular Structures (e.g., membrane dynamics and fluidity)

The incorporation of fatty acids into the phospholipids of cell membranes is a critical determinant of the membrane's physical properties, including its fluidity and dynamics. The geometry of the fatty acid's acyl chain plays a pivotal role in this process.

Unlike cis-unsaturated fatty acids, which have a characteristic "kink" in their hydrocarbon chain, trans-unsaturated fatty acids like (E)-octadec-10-enoic acid have a more linear, extended configuration that is structurally similar to that of saturated fatty acids. This structural difference has profound effects on how the fatty acid is packed within the lipid bilayer.

When incorporated into membrane phospholipids, the linear shape of trans fatty acyl chains allows them to pack more tightly and orderly together. This results in increased van der Waals interactions between adjacent acyl chains, leading to a more ordered and rigid membrane structure. This effect is in contrast to the fluidizing effect of cis fatty acids, whose bent structure disrupts tight packing and increases membrane fluidity. Research has demonstrated that at lower concentrations, trans fatty acids increase membrane rigidity, while cis fatty acids have a fluidizing effect.

Table 1: Comparison of Membrane Properties Influenced by cis vs. trans Fatty Acyl Chains


PropertyMembranes with cis-Unsaturated Fatty AcidsMembranes with trans-Unsaturated Fatty Acids
Acyl Chain StructureKinked/BentLinear/Extended
Acyl Chain PackingLooser, less orderedTighter, more ordered
Membrane FluidityIncreasedDecreased (more rigid)

Precursor for Bioactive Compounds (e.g., signaling molecules, oxylipins)

Fatty acids are fundamental precursors for the synthesis of a wide array of signaling molecules. Before it can be used in these pathways, this compound must first be hydrolyzed by esterase enzymes to release the free fatty acid, (E)-octadec-10-enoic acid. This free fatty acid can then be enzymatically oxidized to form a class of bioactive compounds known as oxylipins.

Oxylipins are involved in numerous physiological processes and are generated through the action of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes introduce oxygen into the fatty acid chain, creating hydroxyl, hydroperoxy, or epoxy derivatives. For example, research has identified an isomeric mixture of hydroxy-octadecenoic acids, including 12-hydroxy-10E-octadecenoic acid, as the primary toxic component in the kernel cake of Jatropha curcas nih.gov. This demonstrates that oxygenated derivatives of the C18:1 backbone are potent bioactive compounds. The specific oxylipins formed depend on the precursor fatty acid, the enzymes present, and the cellular context. Some fatty acids and their oxylipin derivatives have been noted for their inhibitory effects on fungal growth nih.gov.

Bioactivity in Plants and Microorganisms

This compound and its isomers have been identified as constituents of various plant and microbial extracts that exhibit significant bioactivity, particularly against fungi and bacteria. The lipophilic nature of these long-chain fatty acid esters allows them to interact with and potentially disrupt the cell membranes of microorganisms.

Fatty acid methyl esters are frequently reported as having antifungal properties. Extracts from the plant Thesium humile containing 10-octadecenoic acid methyl ester have been shown to possess antifungal activity jmaterenvironsci.com. The proposed mechanism for this bioactivity involves the accumulation of these fatty acid esters in the lipid layers of the cell membrane and mitochondria, which disrupts the integrity of these structures and increases their permeability jmaterenvironsci.com.

Similarly, 9-octadecenoic acid, methyl ester, (E)- has been identified as a major compound produced by symbiotic bacteria isolated from mangroves and is recognized for its potential as an antifungal agent nih.gov. These compounds and their derivatives, such as oxylipins, can inhibit fungal growth nih.gov. Other studies have noted the antifungal effects of extracts containing various isomers of methyl octadecenoate against pathogenic fungi like Malassezia furfur and Candida albicans nih.govnih.gov.

In addition to their antifungal effects, methyl octadecenoate isomers exhibit broad growth-inhibitory effects against various microbial organisms. The same compound, 10-octadecenoic acid methyl ester, found in Thesium humile also possesses antibacterial properties jmaterenvironsci.com.

Research on extracts from symbiont bacteria of mangroves, which are rich in 9-octadecenoic acid, methyl ester, (E)-, demonstrated antibacterial activity against pathogens such as Staphylococcus aureus, Vibrio harveyi, and Vibrio alginolyticus nih.govnih.gov. The table below summarizes findings from various studies where extracts containing methyl octadecenoate isomers displayed antimicrobial activity.

Table 2: Antimicrobial and Antifungal Activity of Extracts Containing Methyl Octadecenoate Isomers


Source OrganismIdentified Compound IsomerTarget MicroorganismObserved EffectReference
Thesium humile10-Octadecenoic acid methyl esterGeneral Bacteria & FungiAntibacterial and antifungal properties reported
Mangrove Symbiont Bacteria9-Octadecenoic acid, methyl ester, (E)-Malassezia furfur, Candida albicansAntifungal activity (inhibition zones produced)[2, 17]
Mangrove Symbiont Bacteria9-Octadecenoic acid, methyl ester, (E)-Staphylococcus aureus, Vibrio harveyi, Vibrio alginolyticusAntibacterial activity (inhibition zones produced)[2, 17]
Endophytic Fungitrans-13-Octadecenoic acid, methyl esterS. aureus, E. coli, C. albicans, A. nigerContributed to overall antimicrobial activity of the extract

Direct research detailing the specific effects of this compound on plant physiological processes such as seed germination or allelopathy is limited. However, the broader class of molecules to which it belongs, very-long-chain fatty acids (VLCFAs), are known to be indispensable for plant development nih.gov.

VLCFAs and their derivatives are crucial structural components of several key plant lipids, including waxes, phospholipids, and sphingolipids nih.govnih.gov. These lipids have profound effects on the development of embryos, leaves, roots, and flowers nih.gov. For example, VLCFAs are essential components of cuticular waxes, which form a protective barrier on the plant surface, preventing water loss and protecting against environmental stresses nih.gov. They are also integral to membrane structure and dynamics, playing roles in regulating cell division and differentiation nih.govnih.gov. While fatty acids are fundamental to processes that support germination, such as providing energy and building new membranes, the specific signaling or regulatory role of this compound in these events has not been well-characterized.

Antioxidant Activity of this compound

Several research endeavors have attributed antioxidant activity to 10-octadecenoic acid methyl ester, the chemical name for this compound. For instance, it has been listed as one of the bioactive compounds in extracts of Thesium humile Vahl, to which antioxidant effects have been ascribed jmaterenvironsci.com. The compound was found to be a major component, constituting 27.45% of a particular fraction of the plant extract that was noted for its biological activities jmaterenvironsci.com.

Furthermore, this compound has been detected in the ethyl acetate (B1210297) extract of the brown algae Padina pavonica. This extract was reported to possess antioxidant capabilities, and the presence of various fatty acid methyl esters, including 10-octadecenoic acid methyl ester, is believed to contribute to this activity ekb.eg. Similarly, the compound was identified in a methanol (B129727) extract of Tephrosia purpurea subsp. apollinea, which also exhibited antioxidant properties nih.gov.

It is important to note that these studies have evaluated the antioxidant activity of the entire plant or fungal extracts, which contain a complex mixture of compounds. The specific contribution of this compound to the observed antioxidant activity has not been quantified in these findings. The antioxidant potential is often attributed to the synergistic effects of various components within the extract.

Industrial and Technological Applications of Methyl E Octadec 10 Enoate Non Therapeutic

Biodiesel Production and Feedstock Utilization

Methyl (E)-octadec-10-enoate is a component of biodiesel, a renewable and biodegradable alternative to petroleum-based diesel fuel. evitachem.comwikipedia.org Biodiesel is primarily composed of a mixture of fatty acid methyl esters (FAMEs) derived from natural sources like vegetable oils and animal fats. wikipedia.orgpetercremerna.com The production process, known as transesterification, involves reacting these fats and oils (triglycerides) with an alcohol, most commonly methanol (B129727), in the presence of a catalyst. wikipedia.orgcreative-proteomics.comkrohne.com

In this reaction, the triglyceride molecule is transformed into three molecules of FAMEs and one molecule of glycerol. youtube.comundip.ac.id For instance, one mole of a triglyceride reacts with three moles of methanol to yield three moles of FAMEs and one mole of glycerol. youtube.com This conversion reduces the viscosity of the original oil, making it suitable for use in standard diesel engines. Using FAMEs like this compound for biodiesel is also preferred over using free fatty acids as they are less corrosive to engine components and infrastructure. wikipedia.org

The specific composition of FAMEs in biodiesel depends on the feedstock used. undip.ac.id Oils rich in oleic acid, for example, will yield a biodiesel with a significant proportion of oleic acid methyl esters, including isomers like this compound. evitachem.com The use of various feedstocks, including waste vegetable oils, is a key area of research to make biodiesel production more economical and sustainable. researchgate.net

Table 1: Key Aspects of Biodiesel Production

Feature Description
Primary Process Transesterification wikipedia.orgcreative-proteomics.com
Reactants Triglycerides (from vegetable oils/animal fats) and Methanol krohne.com
Products Fatty Acid Methyl Esters (Biodiesel) and Glycerol undip.ac.id
Catalyst Typically a strong base (e.g., NaOH, KOH) or acid wikipedia.orgkrohne.com

| Key Benefit | Reduces viscosity of oils for engine use; lower emissions. undip.ac.id |

Intermediates in Chemical Synthesis (e.g., detergents, emulsifiers, wetting agents, stabilizers)

As a fatty acid methyl ester, this compound serves as a versatile building block in the oleochemical industry. creative-proteomics.com FAMEs are key intermediates in the synthesis of a wide array of specialty chemicals. creative-proteomics.com The long hydrocarbon tail provides lipophilic (oil-attracting) properties, while the methyl ester group can be readily converted into other functional groups, making it a precursor for surfactants used in cleaning products.

The general applications for FAMEs include the manufacturing of:

Detergents: The ester can be converted into fatty alcohols or other derivatives that form the basis of detergent formulations. wikipedia.org

Emulsifiers: Its molecular structure, with both oil-soluble and more polar portions, makes it a precursor for compounds used to stabilize oil-in-water or water-in-oil mixtures.

Wetting Agents: Derivatives can be synthesized to reduce the surface tension of liquids, allowing them to spread more easily across surfaces.

Stabilizers: In various formulations, derivatives of FAMEs can help maintain product consistency and prevent degradation.

Solvent and Co-solvent Applications (e.g., agrochemicals, inks, coatings, degreasers)

Fatty acid methyl esters are recognized for their excellent solvency properties, biodegradability, and low toxicity. petercremerna.com this compound, being highly lipophilic, is soluble in organic solvents and is expected to have high solubility in non-polar organic solvents while being insoluble in water. evitachem.comvulcanchem.com These characteristics make it and other FAMEs suitable for use as solvents or co-solvents in a variety of industrial products. petercremerna.com

Their ability to dissolve and disperse active ingredients makes them useful in agricultural formulations, such as herbicides and pesticides, where they can act as a carrier oil. petercremerna.com In the manufacturing of inks and coatings, FAMEs can be used as a more environmentally friendly solvent alternative to petroleum-based options. Their degreasing capabilities are also utilized in industrial and household cleaners, where they help to dissolve and remove oils and greases. petercremerna.com Highly refined FAMEs that are colorless and odorless are particularly valued in applications where exact fragrance and color formulations are required. petercremerna.com

Lubricant Formulations and Additives

In the lubricants industry, fatty acid esters are used as both base oils and additives, valued for their lubricity, biodegradability, and good low-temperature behavior. mosselman.euemeryoleo.com Unsaturated esters, such as this compound, are particularly noted for their excellent lubricating properties and friction reduction. estichem.commachinerylubrication.com They can form a protective film on metal surfaces, which helps to reduce friction and wear, thereby extending the life of machinery. estichem.com

Material Science Applications (e.g., plasticizers, textile treatments)

Fatty acid esters are increasingly being explored as bio-based alternatives to traditional petroleum-derived chemicals in material science. One significant application is as a plasticizer for polymers like polyvinyl chloride (PVC). nih.gov Plasticizers are added to materials to increase their flexibility and durability. alfa-chemistry.com Bio-based plasticizers, including those derived from epoxidized fatty acid esters, are sought after to replace phthalate-based plasticizers due to health and environmental concerns. nih.govnih.gov The long aliphatic chain of this compound is a structural feature consistent with molecules used in these applications. alfa-chemistry.comresearchgate.net

In the textile industry, FAMEs and their derivatives are used as lubricants and for textile treatments. They can impart softness and flexibility to fabrics.

Cosmetic and Personal Care Formulations (e.g., emollients, perfuming agents, surfactants)

Fatty acid methyl esters are widely used in the cosmetics and personal care industry due to their emollient, conditioning, and moisturizing properties. petercremerna.comambujasolvex.commyrevea.com As an emollient, this compound can help to soften and smooth the skin by forming a protective barrier on the surface that prevents moisture loss. evitachem.comambujasolvex.com This makes it a valuable ingredient in skincare formulations designed to improve skin texture and hydration. myrevea.com

In addition to acting as emollients, FAMEs can also function as solvents, thickeners, and surfactants in cosmetic products. ambujasolvex.com While some fatty acid esters are used as perfuming agents or fragrance ingredients, sources indicate that this compound is recommended as "not for fragrance use". cosmileeurope.euthegoodscentscompany.com

Table 2: Summary of Industrial Applications

Application Area Specific Use Function
Biodiesel Fuel Component Renewable energy source. evitachem.com
Chemical Synthesis Intermediate Precursor for detergents, emulsifiers. wikipedia.orgcreative-proteomics.com
Solvents Solvent / Co-solvent Carrier for agrochemicals, inks; degreaser. petercremerna.competercremerna.com
Lubricants Base Oil / Additive Reduces friction and wear. estichem.commachinerylubrication.com
Material Science Plasticizer Increases flexibility in polymers like PVC. nih.gov

| Cosmetics | Emollient, Conditioner | Softens and smooths skin, prevents moisture loss. evitachem.comambujasolvex.commyrevea.com |

Analytical Methodologies for Characterization and Quantification of Methyl E Octadec 10 Enoate

Chromatographic Techniques

Chromatography is the cornerstone for the separation and analysis of methyl (E)-octadec-10-enoate from complex mixtures of fatty acid methyl esters. The choice of chromatographic technique and its specific parameters are critical for resolving this particular isomer from other C18:1 isomers.

Gas chromatography (GC) is the most widely employed technique for the analysis of volatile compounds like fatty acid methyl esters.

Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a robust and reliable method for the quantification of FAMEs. The separation is typically achieved on capillary columns with polar stationary phases. For the analysis of trans fatty acid isomers, highly polar cyanopropyl polysiloxane stationary phases are often utilized. These columns can separate FAMEs based on their degree of unsaturation and the geometry of the double bonds. While GC-FID provides excellent quantitative data, it does not provide structural information, making co-elution with other isomers a possibility.

Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of GC with a mass spectrometer provides a powerful tool for both the separation and identification of FAMEs. Electron ionization (EI) is a common ionization technique used in GC-MS for FAME analysis. The resulting mass spectra, which show characteristic fragmentation patterns, can be used to identify compounds by comparison with spectral libraries like those from the National Institute of Standards and Technology (NIST) pjps.pk. For monounsaturated FAMEs, characteristic ions can be used for identification nih.gov. The molecular ion peak (M+) for this compound would be at m/z 296.5.

Gas Chromatography-Mass Spectrometry-Selected Ion Monitoring (GC-MS-SIM): To enhance the sensitivity and selectivity of the analysis, especially for trace amounts of this compound, the GC-MS can be operated in the selected ion monitoring (SIM) mode. In SIM, the mass spectrometer is set to detect only a few characteristic ions, which significantly improves the signal-to-noise ratio and lowers the limits of detection nih.govntnu.nonih.gov. For monoenoic fatty acids, m/z 74 is a characteristic fragment ion that can be monitored nih.gov. This technique is particularly useful for resolving partially overlapping peaks nih.govresearchgate.net.

A rapid GC-MS method utilizing a short, polar cyano-column has been developed for the separation of positional and geometric isomers of FAMEs, achieving analysis times of less than 20 minutes nih.govresearchgate.net.

Table 1: GC Parameters for Fatty Acid Methyl Ester Analysis
ParameterTypical ConditionsReference
ColumnHighly polar cyanopropyl-based capillary columns (e.g., DB-23, SP-2560, CP-Sil 88) or Ionic Liquid columns (e.g., SLB-IL111) mdpi.com
Injector Temperature250 °C nih.gov
Detector Temperature (FID)260 °C - 280 °C nih.gov
Carrier GasHelium or Hydrogen nih.gov
Oven Temperature ProgramTypically starts at a lower temperature (e.g., 100 °C) and ramps up to a final temperature (e.g., 240 °C) to separate a wide range of FAMEs. researchgate.net
MS Ionization ModeElectron Ionization (EI) at 70 eV pjps.pk
MS Acquisition ModeFull Scan or Selected Ion Monitoring (SIM) nih.govnih.govresearchgate.net

High-performance liquid chromatography (HPLC) offers alternative and complementary separation mechanisms to GC for FAME analysis.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): In RP-HPLC, FAMEs are separated based on their hydrophobicity. Longer chain and more saturated FAMEs are retained longer on the nonpolar stationary phase. While RP-HPLC can separate FAMEs based on chain length and degree of unsaturation, the resolution of positional and geometric isomers can be challenging. It is often used for the purification of specific FAMEs from complex mixtures aocs.org. Detection is commonly performed using ultraviolet (UV) detectors, especially after derivatization with a UV-absorbing chromophore, or with mass spectrometry (LC-MS) scispace.commdpi.com.

Silver Ion High-Performance Liquid Chromatography (Ag+-HPLC): Silver ion chromatography is a powerful technique for the separation of unsaturated fatty acid isomers. The separation is based on the interaction of the π-electrons of the double bonds with silver ions impregnated on the stationary phase. This technique is highly effective in separating FAMEs based on the number, configuration (cis/trans), and position of the double bonds aocs.orgnih.govresearchgate.netepa.govnih.gov. Trans isomers generally elute before their corresponding cis isomers nih.gov.

The accurate identification and quantification of this compound in samples necessitate the use of certified reference standards. While specific certified reference materials for this compound may not be as commonly available as for other major fatty acids, it is often included as a component in complex FAME standard mixtures used for method development and validation. The synthesis of methyl (Z)-octadec-10-enoate, a geometric isomer, has been described, which can serve as a starting point for the synthesis of the (E)-isomer for use as a reference standard researchgate.net.

Spectroscopic Characterization of Derivatives (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are essential for the definitive structural elucidation of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

¹H NMR: The proton NMR spectrum would show characteristic signals for the methyl ester protons (-OCH₃) typically around 3.6 ppm, the olefinic protons (-CH=CH-) in the region of 5.3-5.4 ppm, and various methylene and methyl signals of the fatty acid chain at higher field strengths. The coupling constants between the olefinic protons can confirm the trans (E) configuration of the double bond.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the ester group (around 174 ppm), the olefinic carbons (around 130 ppm), the methoxy carbon (around 51 ppm), and the aliphatic carbons of the chain. The chemical shifts of the carbons adjacent to the double bond are particularly informative for determining its position. While specific data for the (E)-isomer is not readily available in the cited literature, data for the (Z)-isomer provides a valuable comparison researchgate.netpdx.edunetlify.appwiley.com.

Mass Spectrometry (MS): As mentioned in the GC-MS section, mass spectrometry provides crucial information for identification. The electron ionization mass spectrum of this compound is available in public databases and shows a characteristic fragmentation pattern that can be used as a fingerprint for its identification pjps.pknih.gov.

Sample Preparation and Derivatization Techniques for Analysis (e.g., silylation, solid phase extraction)

Proper sample preparation is a critical step to ensure accurate and reliable analysis of this compound, especially from complex biological or food matrices.

Solid Phase Extraction (SPE): SPE is a widely used technique for the cleanup and fractionation of lipid samples before chromatographic analysis. It can be used to isolate total lipids or to separate different lipid classes, thereby reducing matrix interference and concentrating the analytes of interest nih.govscielo.brresearchgate.net. For instance, SPE can be employed to separate FAMEs from other lipid components like triacylglycerols nih.gov.

Derivatization:

Esterification/Transesterification: Fatty acids are typically converted to their methyl esters (FAMEs) prior to GC analysis to increase their volatility. This is a standard and essential derivatization step.

Silylation: For compounds with active hydrogens, such as hydroxylated fatty acid derivatives, silylation is often performed to increase their volatility and thermal stability for GC analysis. This involves reacting the compound with a silylating agent to replace the active hydrogen with a trimethylsilyl (TMS) group researchgate.net. Mass spectral data for silylated derivatives of other octadecenoic acid methyl esters are available and can be used for comparative purposes massbank.eumassbank.euresearchgate.netnih.gov.

A one-step method for lipid extraction and transesterification from fresh plant tissues has been developed, streamlining the sample preparation process nih.gov.

Advanced Separation Methodologies (e.g., ionic liquid GC columns)

The separation of positional and geometric isomers of C18:1 FAMEs, including this compound, presents a significant analytical challenge due to their very similar physical and chemical properties.

Ionic Liquid Gas Chromatography Columns: The development of GC capillary columns with ionic liquid stationary phases has revolutionized the separation of complex FAME mixtures. These columns exhibit unique selectivity and high thermal stability, allowing for superior resolution of positional and geometric isomers that are often difficult to separate on conventional polar columns mdpi.comnih.govnih.govresearchgate.net. Columns such as the SLB-IL111 have shown excellent performance in separating cis/trans isomers of C18 fatty acids mdpi.comnih.gov. The retention order on these columns is influenced by the polarity of the isomers mdpi.comnih.gov.

Table 2: Comparison of GC Columns for FAME Isomer Separation
Column TypeStationary PhaseAdvantages for Isomer SeparationReference
Conventional PolarCyanopropyl PolysiloxaneGood general-purpose separation of FAMEs. mdpi.com
Ionic Liquide.g., 1,9-di(3-vinylimidazolium) nonane bis(trifluoromethyl) sulfonyl imidate (SLB-IL100) or similarSuperior resolution of geometric (cis/trans) and positional isomers of C18 FAMEs due to unique selectivity. mdpi.comnih.gov

Environmental Fate and Ecotoxicological Research

Environmental Release Pathways and Sources

Methyl (E)-octadec-10-enoate is not a widely synthesized industrial chemical in large volumes, and therefore, its release into the environment is primarily associated with its use in specific applications and as a component of biodiesel.

Potential sources and release pathways include:

Biodiesel Production and Use: As a component of biodiesel, spills and leaks during production, transportation, and use are primary pathways for environmental release. creative-proteomics.comiiste.org Biodiesel is often used in blends with conventional diesel, and any release of these blends would introduce this compound into the environment. wikipedia.org

Industrial Applications: Its use as a solvent, lubricant, or in the synthesis of other chemicals can lead to releases through industrial wastewater, air emissions, or improper disposal of waste products. creative-proteomics.com

Natural Occurrence: While primarily produced synthetically, some fatty acid methyl esters are found in trace amounts in various natural sources, though this is not considered a significant environmental release pathway.

The increasing use of FAMEs in fuels and as green solvents suggests that environmental releases, though often localized, may become more widespread. concawe.euresearchgate.net

Mobility and Transport in Environmental Compartments

The mobility and transport of this compound in the environment are governed by its physicochemical properties, primarily its low water solubility and low volatility. lyellcollection.orgocl-journal.org

Environmental Compartment Behavior:

Soil: Due to its low water solubility, this compound is expected to have low mobility in soil. It will tend to adsorb to soil organic matter, which retards its transport through the soil column. researchgate.net

Water: In aquatic environments, its low solubility means it is more likely to be found in sediment or suspended particulate matter rather than dissolved in the water column. researchgate.net If released in significant quantities, it would likely form a separate light non-aqueous phase liquid (LNAPL). concawe.eu

Air: The low vapor pressure of long-chain FAMEs indicates that volatilization is not a significant transport pathway. ocl-journal.org

Interactive Data Table: Predicted Environmental Mobility of Long-Chain FAMEs

Environmental CompartmentPredicted MobilityDominant Transport Mechanisms
Soil LowAdsorption to organic matter, limited leaching
Water Low (in dissolved phase)Partitioning to sediment and suspended solids
Air LowNegligible volatilization

Ecotoxicological Assessment Methodologies

The ecotoxicological assessment of this compound and other FAMEs involves a range of standard testing protocols to evaluate their potential effects on various organisms.

Standard Ecotoxicity Tests:

Aquatic Toxicity: Acute and chronic toxicity tests are conducted on representative aquatic organisms such as fish, daphnids (invertebrates), and algae. ocl-journal.org These tests determine lethal concentrations (LC50) and effective concentrations (EC50) that cause adverse effects.

Soil Ecotoxicity: The effects on soil-dwelling organisms like earthworms and microorganisms are assessed. researchgate.net This can include evaluating impacts on survival, reproduction, and microbial respiration. nih.gov

Phytotoxicity: The potential for the compound to inhibit seed germination and plant growth is also evaluated. researchgate.net

Research on the ecotoxicity of biodiesel and its constituent FAMEs generally indicates lower toxicity compared to conventional diesel fuel. nih.govocl-journal.org However, some studies have shown that while biodiesel itself has low toxicity, its degradation products could have varying effects on different organisms. researchgate.net A study on the toxicity of different fatty acids and their methyl esters on Culex quinquefasciatus larvae found that oleic acid had a notable effect. nih.gov

Integration into Green Chemistry and Sustainable Product Development

This compound and other FAMEs are integral to the principles of green chemistry and sustainable product development.

Key Green Chemistry Aspects:

Renewable Feedstocks: FAMEs are typically derived from renewable resources such as vegetable oils and animal fats, reducing reliance on fossil fuels. creative-proteomics.comnih.gov

Biodegradability: Their ready biodegradability minimizes environmental persistence and the potential for long-term pollution. lyellcollection.orgatamanchemicals.com

Low Toxicity: The generally low ecotoxicity of FAMEs makes them safer alternatives to many conventional chemical products. ocl-journal.org

Sustainable Solvents: FAMEs are being explored and used as green solvents, replacing more hazardous and volatile organic compounds in various applications. researchgate.netmdpi.com

Biodiesel: The most significant application of FAMEs is in the production of biodiesel, a renewable and cleaner-burning fuel alternative to petroleum diesel. iiste.orgwiley.com The transesterification process used to produce FAMEs for biodiesel is a key technology in the renewable energy sector. nih.govresearchgate.netyoutube.com

The development and use of this compound and similar compounds represent a shift towards more sustainable chemical products with a reduced environmental footprint.

Future Research Directions and Emerging Perspectives for Methyl E Octadec 10 Enoate

Exploration of Novel Biocatalytic Synthesis Routes

The conventional chemical synthesis of specific fatty acid esters can be energy-intensive and may lack the high selectivity required for certain applications. Future research is increasingly focused on biocatalytic methods, which promise greener, more efficient, and highly specific production pathways. The enzymatic synthesis of FAMEs is an area of active investigation, with lipases being the most common biocatalysts employed. mdpi.com

Future exploration in this domain should concentrate on:

Enzyme Discovery and Engineering: Screening for novel lipases from diverse microbial sources that exhibit high selectivity for the esterification of (E)-octadec-10-enoic acid. Genetic and protein engineering techniques could be employed to enhance enzyme stability, activity, and specificity for producing the target molecule.

Whole-Cell Biocatalysis: Developing engineered microorganisms, such as E. coli or yeast, to serve as whole-cell catalysts. rwth-aachen.de This approach can create integrated systems that produce necessary enzymes and co-factors, potentially leading to more cost-effective and streamlined production processes for compounds like β-oxo fatty acid methyl esters from FAME precursors. rwth-aachen.de

Enzymatic Cascade Reactions: Designing multi-enzyme cascade reactions that can synthesize methyl (E)-octadec-10-enoate from simpler, more abundant precursors. rwth-aachen.de This could involve a combination of enzymes to first synthesize the specific fatty acid and then esterify it.

Process Optimization: Investigating optimal reaction conditions for enzymatic synthesis, including the use of solvent-free systems or eco-friendly solvents, to maximize yield and minimize environmental impact. nih.gov Studies have shown high yields for FAME production using immobilized lipases in packed bed reactors or solvent-free systems. nih.govresearchgate.net

Table 1: Comparison of Potential Synthesis Routes

Synthesis Route Potential Advantages Key Research Challenges
Chemical Synthesis Well-established, high throughput High energy consumption, potential for by-products, use of harsh catalysts
Lipase-Catalyzed Esterification High specificity, mild reaction conditions, environmentally friendly Enzyme cost and stability, reaction equilibrium limitations
Whole-Cell Biocatalysis Integrated multi-step synthesis, potential for lower costs Metabolic burden on cells, product toxicity, complex process optimization

| Enzymatic Cascades | Synthesis from simple precursors, high theoretical efficiency | Enzyme compatibility, co-factor regeneration, pathway balancing |

Advanced Applications in Bio-based Materials Science

The long hydrocarbon chain and the specific stereochemistry of the double bond in this compound make it a promising building block for a new generation of bio-based polymers and materials. Research in this area can pave the way for sustainable alternatives to petroleum-derived products.

Emerging perspectives include:

Bioplastics and Polyesters: Investigating the polymerization of this compound derivatives to create novel biodegradable polyesters. researchgate.net Research has demonstrated the synthesis of bioplastics from other FAMEs, such as methyl palmitate, indicating the feasibility of this approach. nih.gov The trans-configuration of the double bond could impart unique thermal and mechanical properties to the resulting polymers compared to their cis-isomer counterparts.

Bio-based Resins and Plasticizers: Exploring the chemical modification of the double bond, for instance through epoxidation, to produce bio-based epoxy resins or plasticizers. mdpi.comamanote.com Epoxidized FAMEs have been successfully synthesized and evaluated as green plasticizers, showing performance comparable to conventional ones. researchgate.net

Functional Lubricants and Surfactants: Leveraging the fatty acid structure to develop high-performance biolubricants and specialty surfactants. The properties of FAMEs make them suitable for producing detergents. wikipedia.org

Deeper Mechanistic Understanding of Biological Interactions

Preliminary research indicates that this compound possesses notable biological activities, particularly antibacterial properties. A deeper understanding of the molecular mechanisms underlying these interactions is crucial for any potential therapeutic or antimicrobial application.

Future research should prioritize:

Target Identification and Validation: Elucidating the precise molecular targets within bacterial cells. Studies have suggested that the compound exhibits a strong binding affinity for critical enzymes like MenB lyase and DNA gyrase in E. coli.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to understand how modifications to its structure (e.g., chain length, position and configuration of the double bond) affect its biological activity. This will be critical in optimizing its potency and specificity.

Membrane Interaction Dynamics: Investigating how the compound interacts with and integrates into bacterial cell membranes. As an unsaturated fatty acid ester, it may influence membrane fluidity and function, which could be a key aspect of its mechanism of action. lyellcollection.org

Table 2: Documented Biological Interactions of this compound

Biological Target Organism Observed Effect Inhibition Constant
MenB lyase Escherichia coli Potent inhibitory activity 232.39 pM

Development of Enhanced Analytical Methodologies for Complex Matrices

The ability to accurately detect and quantify this compound in various complex samples is fundamental for research in all the aforementioned areas. While standard techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are effective for characterization, future advancements are needed. Current time information in Worcester County, US.

Prospective research directions involve:

High-Sensitivity Detection: Developing more sensitive analytical methods capable of detecting trace amounts of the compound in complex biological fluids, tissues, and environmental samples. This could involve advanced mass spectrometry techniques or novel sample preparation protocols.

Isomer-Specific Analysis: Creating robust and routine methods to reliably separate and quantify the (E)- and (Z)-isomers of octadec-10-enoate. The distinct spatial arrangements of these isomers can lead to different physical properties and biological interactions.

Real-Time Monitoring: Exploring analytical techniques that allow for the real-time monitoring of the synthesis or degradation of this compound in biocatalytic or environmental systems.

Comprehensive Environmental Impact Assessments

As a bio-based compound, this compound is anticipated to have a favorable environmental profile. However, comprehensive assessments are necessary to validate this assumption and understand its complete life cycle. Fatty acid methyl esters, in general, are known to be readily biodegradable and non-toxic. f3centre.se

Future studies should encompass:

Biodegradation Pathways: Detailed investigation of the microbial degradation pathways of this compound in different environments (soil, water). The typical pathway for FAMEs involves de-esterification to form a free fatty acid and methanol (B129727), followed by β-oxidation of the fatty acid. lyellcollection.org It is important to confirm this pathway and identify any persistent metabolites.

Ecotoxicity Studies: Conducting thorough ecotoxicological assessments on a range of aquatic and terrestrial organisms to determine any potential risks. Studies on similar FAMEs suggest they are not expected to be harmful to aquatic organisms. regi.com Comparative studies have shown that ethoxylated rapeseed acid methyl esters exhibit lower aquatic toxicity than some alternatives. pjoes.com

Life Cycle Analysis (LCA): Performing a complete LCA for the production and use of this compound, particularly when produced via biocatalytic routes. This would provide a holistic view of its environmental footprint compared to conventional chemicals.

Table 3: Relevant Compound Names

Compound Name
(E)-10-Octadecenoic acid methyl ester
(Z)-isomer
1,12-dodecandiol
1,6-hexandiol
β-oxo fatty acid methyl esters
Dimethyl 2-tetradecylmalonate
(E)-octadec-10-enoic acid
MenB lyase
Methanol
This compound
Methyl palmitate
Oleic acid
Poly(dodecyl 2-tetradecylmalonte)
Poly(hexyl 2-tetradecylmalonte)

Q & A

Basic Research Questions

Q. How is methyl (E)-octadec-10-enoate synthesized, and what methodological considerations ensure reproducibility?

  • Methodological Answer : Synthesis typically involves esterification of (E)-octadec-10-enoic acid with methanol under acid catalysis (e.g., H₂SO₄ or HCl). Key steps include:

  • Reagent Purity : Use high-purity reactants (≥99%) to minimize side products. Document supplier, batch, and purity .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation. Monitor by TLC.
  • Characterization : Confirm structure via 1^1H NMR (δ 5.3–5.4 ppm, olefinic protons; δ 3.6 ppm, methyl ester), IR (C=O stretch ~1740 cm⁻¹), and GC-MS (molecular ion at 298 m/z) .
    • Data Table :
MethodCatalystYield (%)Purity (GC-MS)
Acid-catalyzedH₂SO₄85–90≥98%
EnzymaticLipase70–75≥95%

Q. What are the key spectral characteristics for identifying this compound?

  • Methodological Answer :

  • NMR : Olefinic protons show coupling constants (JJ) of ~15 Hz (trans configuration). Integration ratios confirm methyl ester (3H) and alkyl chain (30H total) .
  • GC-MS : Retention time (~12.5 min on DB-5 column) and fragmentation pattern (base peak at m/z 55, indicative of alkyl chain cleavage) .
  • IR : Absence of -OH stretches (confirms esterification) and presence of ester C-O-C (~1170 cm⁻¹) .

Q. How does this compound interact with lipid membranes in biological studies?

  • Methodological Answer :

  • Experimental Design : Incorporate the compound into liposomes and measure membrane fluidity via fluorescence anisotropy (e.g., using DPH probes) .
  • Controls : Use saturated methyl esters (e.g., methyl stearate) to compare effects of unsaturation.
  • Data Interpretation : Lower anisotropy values indicate increased membrane fluidity due to kinked E-configured double bonds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

  • Methodological Answer :

  • Systematic Review : Conduct a meta-analysis to assess study heterogeneity (e.g., cell lines, concentrations, exposure times) .
  • Statistical Adjustments : Use random-effects models to account for variability. Stratify data by experimental conditions (e.g., in vitro vs. in vivo) .
  • Replication Studies : Validate conflicting results under standardized protocols (e.g., ISO guidelines for lipidomics) .

Q. What computational strategies model the stereoelectronic effects of this compound in molecular interactions?

  • Methodological Answer :

  • Software : Use Gaussian or ORCA for DFT calculations to optimize geometry and analyze frontier molecular orbitals (FMOs) .
  • Molecular Dynamics (MD) : Simulate lipid bilayer systems (e.g., GROMACS) to study insertion dynamics and hydrogen bonding .
  • Validation : Cross-check computational results with experimental NMR/IR data to confirm accuracy .

Q. How can thermal and oxidative stability of this compound be rigorously assessed?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature under nitrogen/air atmospheres .
  • Accelerated Oxidation Studies : Use Rancimat apparatus to determine induction periods. Monitor peroxide formation via iodometric titration .
  • Statistical Analysis : Apply Weibull models to predict shelf-life under varying storage conditions .

Q. What advanced chromatographic methods quantify trace impurities in this compound?

  • Methodological Answer :

  • HPLC-MS/MS : Use a C18 column with ESI-MS in MRM mode to detect isomers (e.g., (Z)-isomer) at LODs ≤0.1% .
  • Method Validation : Perform linearity (R² ≥0.995), precision (RSD <2%), and recovery (90–110%) tests per ICH guidelines .

Q. How can experimental and computational data be integrated to study this compound’s reactivity?

  • Methodological Answer :

  • Hybrid Workflow : Combine DFT-predicted reaction pathways with kinetic experiments (e.g., monitoring ester hydrolysis via HPLC) .
  • Sensitivity Analysis : Identify critical parameters (e.g., solvent polarity, temperature) using multivariate regression .

Methodological Notes

  • Data Presentation : Raw data (e.g., NMR spectra, chromatograms) should be archived in supplementary materials, while processed data (e.g., kinetic plots) are included in main texts .
  • Ethical Replication : Document all synthetic procedures and analytical conditions to ensure reproducibility .
  • Critical Evaluation : Address limitations (e.g., solvent residues in synthesis) and propose follow-up experiments (e.g., green chemistry alternatives) .

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